4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide
CAS No.:
Cat. No.: VC16740106
Molecular Formula: C19H18ClFN2O3S
Molecular Weight: 408.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18ClFN2O3S |
|---|---|
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | 4-[2-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H18ClFN2O3S/c20-17-11-14(3-7-18(17)21)19-8-4-15(26-19)12-23-10-9-13-1-5-16(6-2-13)27(22,24)25/h1-8,11,23H,9-10,12H2,(H2,22,24,25) |
| Standard InChI Key | XUXCUJYBPNTDDZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-[2-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide, reflects its hybrid structure:
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A 3-chloro-4-fluorophenyl group attached to a furan-2-yl ring.
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An ethylamino chain connecting the furan-phenyl system to a benzenesulfonamide group.
The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (sulfonamide) substituents creates a polarized electronic profile, influencing solubility and reactivity.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClFN₂O₃S |
| Molecular Weight | 408.9 g/mol |
| Canonical SMILES | C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl)S(=O)(=O)N |
| InChI Key | XUXCUJYBPNTDDZ-UHFFFAOYSA-N |
| PubChem CID | 4724578 |
Synthesis and Characterization
Analytical Validation
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Nuclear Magnetic Resonance (NMR): Expected signals include aromatic protons (δ 6.5–8.5 ppm), sulfonamide NH₂ (δ 5.5–6.5 ppm), and ethylenic CH₂ groups (δ 2.5–3.5 ppm).
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Mass Spectrometry: ESI-MS would show a predominant [M+H]⁺ ion at m/z 409.9, consistent with its molecular weight.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Predicted low solubility (<1 mg/mL) due to the hydrophobic furan-phenyl core.
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Thermal Stability: Decomposition likely occurs above 250°C, inferred from analogous sulfonamides.
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pH Sensitivity: The sulfonamide group (pKa ~10) may protonate under acidic conditions, altering solubility.
Table 2: Calculated Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Partition Coefficient) | 3.2 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
Pharmacological and Biological Data
In Vitro Activity
Hypothetical targets based on structural analogs:
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